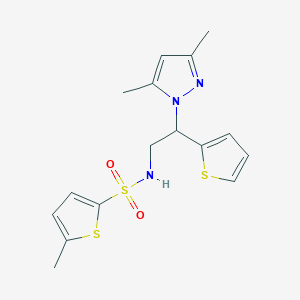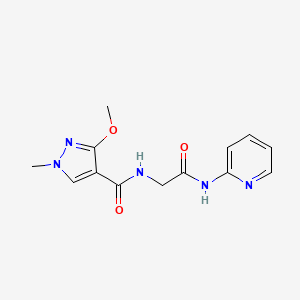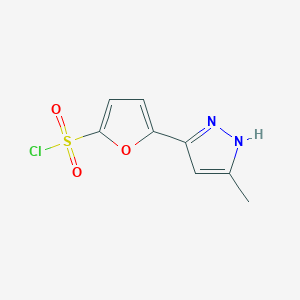
Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1782319-98-5 . It has a molecular weight of 216.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-10(11,6-12)7-14-4/h5-7,11H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a storage temperature of 4 degrees Celsius . and is in liquid form .Applications De Recherche Scientifique
Synthesis and Molecular Structure
Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate serves as a precursor for various synthetic processes and studies in organic chemistry. For instance, it is utilized in the study of new classes of foldamer based on aza/α-dipeptide oligomerization, highlighting its role in advancing the understanding of molecular conformations and interactions through intermolecular hydrogen bonding (Abbas et al., 2009).
Chemical Synthesis and Derivatives
This compound is pivotal in the synthesis of a wide range of chemical structures. It has been instrumental in the development of methods for the synthesis of azetidine derivatives, which are valuable in medicinal chemistry and as intermediates in organic synthesis (Peterson et al., 1999). Additionally, methodologies for the synthesis of cis-3,5-disubstituted morpholine derivatives have been explored, underscoring the versatility of tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate in accessing novel chemical spaces (D’hooghe et al., 2006).
Application in Peptide Research
In peptide research, the compound is used for the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, providing a foundation for studying the influence of conformation on peptide activity. This application demonstrates its utility in the development of tools for biochemical and pharmaceutical research (Sajjadi & Lubell, 2008).
Advancements in Synthetic Methodologies
Advancements in synthetic methodologies involving tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate have been significant. For example, it is a key intermediate in the synthesis of biologically active compounds, demonstrating the compound's critical role in the development of new synthetic routes (Zhao et al., 2017). Furthermore, the synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate illustrates the exploration of novel compounds accessing chemical spaces complementary to traditional ring systems, showcasing the innovative applications of tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate in organic synthesis (Meyers et al., 2009).
Safety and Hazards
Mécanisme D'action
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by its chemical structure. For instance, the presence of the tert-butyl group could potentially increase its lipophilicity, which might enhance its ability to cross cell membranes. The methoxymethyl group could potentially be metabolized in the body, altering the compound’s distribution and excretion .
The compound’s action could also be influenced by various environmental factors. For example, factors such as pH could affect the compound’s ionization state and therefore its ability to interact with its targets. Temperature could influence the compound’s stability and its rate of reaction with its targets .
Propriétés
IUPAC Name |
tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-10(11,6-12)7-14-4/h5-7,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNVMTOHQYJWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(COC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2439208.png)



![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclohexanecarboxamide](/img/structure/B2439212.png)


![N-(2-chlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2439222.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2439225.png)
![Ethyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B2439226.png)


![3-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2439230.png)
![4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2439231.png)